molecular formula C11H15BrN2O B13324314 3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B13324314
M. Wt: 271.15 g/mol
InChI Key: IJMJEIAPLNKTAP-UHFFFAOYSA-N
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Description

3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound that features a unique structure combining a bromine atom, a tetrahydropyran ring, and a dihydropyrrolo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the dihydropyrrolo[1,2-b]pyrazole core. The tetrahydropyran ring is then introduced through a series of reactions, including nucleophilic substitution and ring-closing reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its combination of a bromine atom, a tetrahydropyran ring, and a dihydropyrrolo[1,2-b]pyrazole core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-2-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C11H15BrN2O/c12-10-9-2-1-5-14(9)13-11(10)8-3-6-15-7-4-8/h8H,1-7H2

InChI Key

IJMJEIAPLNKTAP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)C3CCOCC3)Br

Origin of Product

United States

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